Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate is a complex organic compound that features a thiazole ring and a pyrimidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole and pyrimidine rings. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain optimal reaction conditions. Purification processes such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential antimicrobial and anti-inflammatory properties, it is investigated for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation by interfering with key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Uniqueness
Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-4-22-13(21)9-5-16-14(19-7(9)2)17-6-10-18-8(3)11(23-10)12(15)20/h5H,4,6H2,1-3H3,(H2,15,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJWXPAHXNAHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NCC2=NC(=C(S2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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